molecular formula C12H14ClN3O2 B3026836 (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate CAS No. 1146629-75-5

(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

Cat. No. B3026836
Key on ui cas rn: 1146629-75-5
M. Wt: 267.71
InChI Key: DTPDTZKIIYSQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993582B2

Procedure details

To the quenched reaction mixture, which contains crude POM-protected chlorodeazapurine (3f) made as described above was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (14, 200 g, 0.75 mol, 1.10 equiv) and potassium carbonate (K2CO3, 189 g, 1.37 mol, 2.0 equiv) at room temperature. The resulting mixture was degassed by passing a stream of nitrogen through the solution for 15 minutes before being treated with tetrakis(triphenylphosphine)-palladium(0) (7.9 g, 0.68 mmol, 0.01 equiv) and the resulting reaction mixture was heated at reflux (about 82° C.) for 10 hours. When the reaction was deemed complete by TLC (1:1 hexanes/ethyl acetate) and LCMS, the reaction mixture was cooled to room temperature, diluted with ethyl acetate (2 L) and water (1 L). The two layers were separated, and the aqueous layer was extracted with ethyl acetate (500 mL). The combined organic layers were washed with water (2×1 L) and brine (1 L) before being concentrated under reduced pressure to afford crude {4-[1-(1-ethoxyethyl)-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methyl pivalate (18) as a pale-yellow oil, which was directly used in the subsequent de-protection reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
189 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17](Cl)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:19]([O:21][CH:22]([N:24]1[CH:28]=[C:27](B2OC(C)(C)C(C)(C)O2)[CH:26]=[N:25]1)[CH3:23])[CH3:20].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17]([C:27]3[CH:26]=[N:25][N:24]([CH:22]([O:21][CH2:19][CH3:20])[CH3:23])[CH:28]=3)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2Cl
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C(C)OC(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
189 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
7.9 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the quenched reaction mixture, which
CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×1 L) and brine (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.